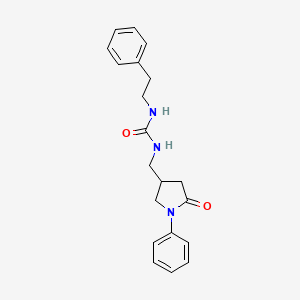

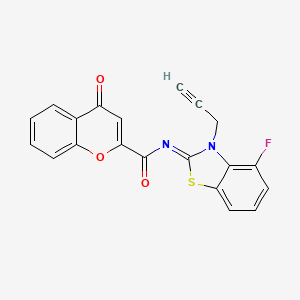

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as pyrrolidinones and thiazolidinones, which are known for their biological activities, particularly as HIV-1 fusion inhibitors . These compounds are designed to target the gp41 protein of HIV-1, which is crucial for the virus's ability to infect host cells .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including molecular docking analysis, Suzuki-Miyaura cross-coupling, and Knoevenagel condensation . For instance, the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones involved the design based on molecular docking and subsequent chemical reactions to obtain the desired inhibitors . Similarly, the synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans also utilized a combination of cross-coupling and condensation reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction . For example, the crystal structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was determined, and the isomeric intermediates were differentiated using 1H NMR chemical shifts . Additionally, the molecular geometry of a novel antitumor and antimicrobial pyrrolidinone was optimized using density functional theory calculations, which agreed with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to be chemoselective and eco-friendly, with some utilizing microwave-assisted, solvent-free one-pot reactions . The reaction mechanisms often involve nucleophilic attacks leading to ring closure and the formation of the desired functional groups, as seen in the synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the presence of hydroxyl groups, heterocyclic motifs, and sulfur in the molecules contributes to their antitumor and antimicrobial properties . The molecular electrostatic potential and frontier molecular orbitals are calculated to predict the reactivity of the compounds, which is consistent with their observed bioactivity . The compounds designed as HIV-1 fusion inhibitors are expected to have low micromolar levels of inhibitory activity against HIV-1 infection and are more potent than earlier molecules .

Scientific Research Applications

Synthetic Chemistry and Material Science

Research on compounds with structural similarities to 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea often focuses on the development of novel synthetic pathways, which can be applied to the synthesis of materials with potential applications in various fields including electronics, photonics, and catalysis. For instance, studies on the hydrothermal synthesis of compounds based on multicarboxylate ligands reveal insights into the structures and physical properties of materials that could be relevant for designing new materials with specific electronic or photoluminescent properties (Pan et al., 2008).

Antitumor and Antimicrobial Applications

The synthesis and characterization of compounds with potential antitumor and antimicrobial activities are significant areas of research. Studies such as the microwave-assisted synthesis of novel antitumor and antimicrobial compounds provide a basis for understanding how structural modifications can enhance biological activity, potentially guiding research on 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea for similar applications (Azmy et al., 2018).

Drug Discovery and HIV-1 Inhibition

In drug discovery, especially for infectious diseases, the design, synthesis, and structure-activity relationship studies of novel compounds are crucial. Research on compounds that inhibit HIV-1 entry by targeting the gp41 protein, for example, highlights the importance of structural design in developing potent inhibitors. Such studies could inform the research and development of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea if its structure were to be considered for antiviral activity (Katritzky et al., 2009).

properties

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDTZGQMXLABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3012538.png)